molecular formula C18H18N4O4S3 B6552703 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1040657-75-7

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6552703
CAS No.: 1040657-75-7
M. Wt: 450.6 g/mol
InChI Key: QWCAGYYBYRGNPO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.04901859 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that belongs to the category of sulfonamide derivatives. Its unique structural features, including a pyrimidine ring and thiophene moiety, suggest potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting various biological pathways. This article explores the biological activity of this compound, drawing upon available research findings and case studies.

Structural Overview

The molecular structure of the compound includes:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms, which is often associated with biological activity.
  • Thiophene Group : A five-membered ring containing sulfur, known for enhancing the pharmacological properties of compounds.
  • Acetamide Moiety : Contributes to the overall biological activity through interactions with biological targets.

Anticancer Potential

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiophene and thieno[2,3-d]pyrimidines have shown promising results in inhibiting kinase enzymes, which are critical in cancer cell proliferation. In a study assessing various thiophene derivatives, certain compounds demonstrated inhibition rates ranging from 41.4% to 83.5% against specific kinases like FLT3, with one compound exhibiting an IC50 value of 32.435 μM against cancer cell lines .

The mechanism of action for compounds in this class typically involves:

  • Enzyme Inhibition : Compounds may inhibit specific kinases involved in cell signaling pathways that promote cancer growth.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, enhancing their therapeutic efficacy.
  • Cell Cycle Arrest : Certain compounds can halt the cell cycle, preventing cancer cells from proliferating.

Study 1: Thiophene Derivatives and Kinase Inhibition

A study focused on new thiophene/thieno[2,3-d]pyrimidine derivatives reported significant inhibitory activity against FLT3 kinase. The most potent compound showed a marked reduction in cell viability across various cancer cell lines, indicating its potential as an anticancer agent .

Study 2: Antitumor Activity Screening

Another investigation evaluated a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor efficacy against numerous human tumor cell lines. The results highlighted several compounds with considerable anticancer activity, suggesting that modifications to the thiophene and pyrimidine structures could enhance their biological effects .

Data Summary

CompoundStructure FeaturesBiological ActivityIC50 (μM)Target
Compound 5Thiophene coreFLT3 kinase inhibition32.435 ± 5.5FLT3
Compound 10Benzothiazole derivativeAntitumor activityNot specifiedVarious tumor cell lines
Compound 16Benzothiazole derivativeAntitumor activityNot specifiedVarious tumor cell lines

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-26-13-6-4-12(5-7-13)9-20-15(23)11-28-18-21-10-14(17(19)22-18)29(24,25)16-3-2-8-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCAGYYBYRGNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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